3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Description

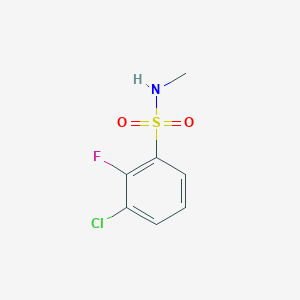

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 3, fluorine at position 2, and a sulfonamide group (-SO₂NH-) at position 1, where the nitrogen atom is further methylated. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, antiproliferative, and pesticidal properties .

Properties

IUPAC Name |

3-chloro-2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBVHOHBOTPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-2-fluorobenzenesulfonyl Chloride

The foundational step in preparing 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide is the synthesis of its sulfonyl chloride precursor. Industrial protocols typically employ chlorosulfonation of 3-chloro-2-fluorobenzene using chlorosulfonic acid under controlled conditions. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the 1-position of the benzene ring. Key parameters include:

-

Temperature : 70–90°C to balance reaction rate and selectivity.

-

Solvent : Chlorobenzene, which minimizes side reactions and facilitates easy separation.

-

Catalyst : A catalytic amount of DMF (0.001–0.06 molar equivalents) accelerates the reaction by activating the chlorosulfonic acid.

The crude sulfonyl chloride is purified via fractional distillation or recrystallization, achieving >95% purity as confirmed by gas chromatography (GC).

Reaction with Methylamine

The sulfonamide is formed by reacting 3-chloro-2-fluorobenzenesulfonyl chloride with methylamine in a nucleophilic substitution reaction. Industrial-scale processes favor the following conditions:

-

Solvent : Toluene, which provides a high-boiling, inert medium for the exothermic reaction.

-

Temperature : 140–145°C to ensure complete conversion within 3–7 hours.

-

Molar Ratio : A 1.5:1 excess of methylamine to sulfonyl chloride to drive the reaction to completion.

-

Byproduct Management : HCl gas is continuously vented to prevent equipment corrosion and side reactions.

Table 1: Comparative Reaction Conditions for Sulfonamide Formation

| Parameter | Patent | Patent |

|---|---|---|

| Solvent | Chlorobenzene | Toluene |

| Temperature Range | 70–90°C | 140–145°C |

| Catalyst | DMF (0.04 equiv) | DMF (0.04 equiv) |

| Reaction Time | 4–8 hours | 3–7 hours |

| Yield | 78–82% | 85–88% |

Alternative Synthetic Routes

Phosphorus Pentachloride-Mediated Sulfonation

An alternative method involves converting 3-chloro-2-fluorobenzenesulfonic acid to its sulfonyl chloride using phosphorus pentachloride (PCl₅). This approach is advantageous when chlorosulfonic acid is unavailable:

-

Sulfonic Acid Activation : The sulfonic acid reacts with PCl₅ in methylene chloride at 20–40°C, forming the sulfonyl chloride.

-

Solvent Choice : Methylene chloride ensures high solubility of PCl₅ and facile removal of POCl₃ byproduct.

-

Stoichiometry : A 20% excess of PCl₅ ensures complete conversion, with yields of 75–80% after crystallization.

One-Pot Synthesis from Aniline Derivatives

Patent discloses a one-pot method starting from substituted anilines, bypassing the isolation of sulfonyl chloride:

-

Sulfonation : 3-Chloro-2-fluoroaniline is treated with methanesulfonyl chloride in toluene at 140°C.

-

In Situ Reaction : Methylamine is introduced directly into the reaction mixture, leveraging the high temperature to drive both sulfonation and amidation.

-

Yield Optimization : This method achieves 88% yield but requires precise control of stoichiometry to avoid over-sulfonation.

Reaction Optimization and Scalability

Catalytic Enhancements

The role of DMF as a catalyst is critical in both small- and large-scale syntheses. DMF coordinates with sulfonyl chloride, increasing its electrophilicity and accelerating the attack by methylamine. Trials show that omitting DMF reduces yields by 30–40%, necessitating its inclusion even at low concentrations (0.04 equiv).

Solvent Systems and Temperature Effects

-

Chlorobenzene vs. Toluene : While chlorobenzene offers better selectivity at lower temperatures (70–90°C), toluene enables higher reaction rates at elevated temperatures (140–145°C) without decomposition.

-

Pressure Considerations : Reactions above 100°C are conducted under slight pressure (14–17 psig) to maintain solvent integrity and prevent boiling.

Table 2: Solvent Performance Comparison

| Solvent | Boiling Point | Reaction Rate | Yield (%) |

|---|---|---|---|

| Chlorobenzene | 131°C | Moderate | 78–82 |

| Toluene | 110°C | High | 85–88 |

| Methylene Chloride | 40°C | Low | 75–80 |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonyl chloride or 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonic acid.

Reduction: 3-Chloro-2-fluoro-N-methylbenzene-1-amine.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the potential of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide as an antibacterial agent. It has been shown to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's structure allows it to resensitize these resistant strains to β-lactam antibiotics, making it a valuable candidate for further development in combating antibiotic resistance .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines, such as HeLa cells. The results indicated that modifications to the sulfonamide group can lead to variations in toxicity levels, suggesting that careful structural modifications could enhance therapeutic efficacy while minimizing adverse effects .

Structure-Activity Relationship (SAR) Studies

Modification Insights

SAR studies involving this compound have provided insights into how structural changes affect biological activity. For example, substituting chlorine with other functional groups has been explored to optimize antibacterial properties and reduce mammalian toxicity. These modifications have been systematically tested to identify analogues with improved potency and safety profiles .

Predictive Modeling

Advanced computational techniques, including 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, have been employed to predict the antibacterial activity of various sulfonamide derivatives. This modeling helps in understanding the contribution of steric and electronic factors to the compound's effectiveness against bacterial strains like E. coli and S. aureus .

Chemical Synthesis and Development

Synthesis of Derivatives

The synthesis of this compound is a critical step in developing new therapeutic agents. Research has focused on creating various derivatives through chemical modifications that enhance their pharmacological properties. These derivatives are then evaluated for their biological activities, including anti-inflammatory effects and inhibition of specific enzymes such as COX-2 and iNOS .

Data Summary Table

Case Studies

- Resensitization of MRSA : A study demonstrated that specific analogues of this compound could effectively restore sensitivity in MRSA strains to β-lactam antibiotics, highlighting its potential role in treating resistant infections .

- Cytotoxicity Assessment : In a controlled experiment, various concentrations of the compound were tested against HeLa cells to determine viability post-treatment. The findings revealed a correlation between structural changes and cytotoxic effects, paving the way for future drug design strategies aimed at minimizing toxicity while maximizing therapeutic benefits .

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.

Molecular Targets and Pathways Involved:

Antibacterial Action: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

Enzyme Inhibition: Interaction with specific enzymes in biochemical pathways.

Comparison with Similar Compounds

(a) 3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS 2034520-46-0)

- Structure : Features a benzene ring with 3-chloro-4-fluoro substitution and a sulfonamide group linked to a triazole-containing side chain.

- Molecular Formula : C₁₃H₁₆ClFN₄O₂S (MW: 346.81) .

- Key Differences: Substituent Positions: The target compound has 2-fluoro vs. 4-fluoro in this analogue. Ortho-fluoro substitution (position 2) may increase steric hindrance and alter electronic effects compared to para-fluoro (position 4).

(b) 3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640885-63-6)

- Structure : Contains a 3-chloro-2-methyl-substituted benzene ring and a pyrazole-containing side chain.

- Molecular Formula : C₁₉H₂₀ClN₃O₂S (MW: 389.9) .

- Key Differences :

- Substituents : The target compound replaces the 2-methyl group with 2-fluoro , which increases electronegativity and may enhance dipole interactions in biological systems.

- Side Chain : The pyrazole moiety in the analogue could improve solubility but may introduce metabolic liabilities compared to the compact N-methyl group.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Biological Activity

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluoroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for ensuring high yield and purity of the final product. The general synthetic route can be summarized as follows:

- Starting Materials : 3-chloro-2-fluoroaniline and methylsulfonyl chloride.

- Reaction Conditions : Conducted at room temperature, often under inert atmosphere to prevent oxidation.

- Purification : Techniques such as recrystallization or column chromatography are employed to achieve the desired purity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group plays a critical role in competitive inhibition, affecting various biochemical pathways within microbial and cancerous cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM-13 (T acute lymphoblastic leukemia)

The compound's IC50 values in these studies suggest that it can induce apoptosis and inhibit cell proliferation effectively .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against resistant strains of Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer effects of this compound on MCF-7 cell lines. The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 value of approximately 20 µM . Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide, and what factors influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted benzene precursor. A key intermediate is 3-chloro-2-fluorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with methylamine. Reaction conditions such as temperature (70–90°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents critically affect yield and purity. Side reactions, such as over-sulfonation or dehalogenation, can be mitigated by controlled addition of reagents and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the methyl group (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.0–8.0 ppm).

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 247.5).

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related sulfonamides .

Q. What are the primary biological screening assays used to evaluate its bioactivity?

- Methodological Answer : Initial screening often includes:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Enzyme Inhibition Studies : Assays targeting dihydropteroate synthase (DHPS) or carbonic anhydrase, using UV-Vis spectroscopy to monitor substrate conversion .

Advanced Research Questions

Q. How can computational methods optimize the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

- Molecular Docking : Virtual screening against target enzymes (e.g., DHPS) identifies substituents that improve binding affinity. For example, fluorination at the ortho position enhances electronegativity and steric fit .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method explore feasible synthetic routes for derivatives .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in bacterial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers). Standardizing protocols (e.g., CLSI guidelines) reduces variability .

- Structural Confounders : Impurities or hydration states alter bioactivity. Purity verification via HPLC (>98%) and crystal structure validation (e.g., Cambridge Structural Database) are critical .

Q. What strategies minimize side reactions in multi-step syntheses of halogenated sulfonamides?

- Methodological Answer :

- Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., temperature, catalyst loading) to suppress byproducts like dehalogenated species .

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity in halogenation steps .

- In Situ Monitoring : ReactIR or inline NMR tracks intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.